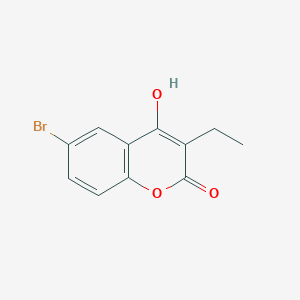
Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the piperidine class of chemicals. Compounds in this class are often used in pharmaceuticals and agrochemicals due to their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the tert-butyl group, and subsequent functionalization with the 3,4-dichlorobenzyl and ethoxymethyl groups. Common reagents might include tert-butyl chloroformate, 3,4-dichlorobenzyl chloride, and ethoxymethyl chloride, with reactions carried out under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride could be used to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are crucial for the successful execution of these reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate could be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential effects on various biological pathways and systems.
Medicine
In medicine, compounds of this class are often investigated for their potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other piperidine derivatives with different substituents. Examples could be:
- Tert-butyl 4-(benzyl)-4-(methoxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate
Propiedades
Fórmula molecular |
C20H29Cl2NO3 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[(3,4-dichlorophenyl)methyl]-4-(ethoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H29Cl2NO3/c1-5-25-14-20(13-15-6-7-16(21)17(22)12-15)8-10-23(11-9-20)18(24)26-19(2,3)4/h6-7,12H,5,8-11,13-14H2,1-4H3 |
Clave InChI |
TYUCEMHPSJTOBY-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13938860.png)
![3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13938875.png)


![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)






![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
